Deltasonamide 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

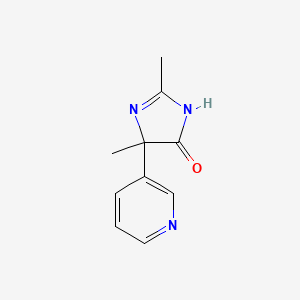

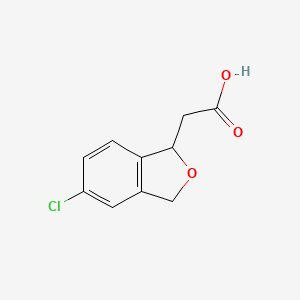

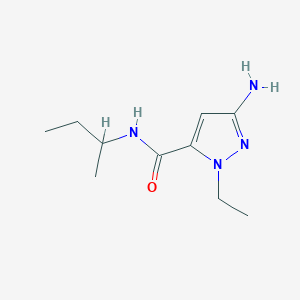

Deltasonamide 2 is a competitive, high-affinity PDEδ inhibitor . It has been used in research for its potential to modulate the localization of lipidated proteins in the cell .

Synthesis Analysis

The synthesis of Deltasonamide 2 involves the development of proteolysis-targeting chimeras (PROTACs) that efficiently and selectively reduce PDEδ levels in cells through induced proteasomal degradation . The picomolar PDEδ inhibitor Deltasonamide 1 was employed for the design and synthesis of these PROTACs .Molecular Structure Analysis

The molecular weight of Deltasonamide 2 is 647.250 . Its molecular formula is C30H39ClN6O4S2 . The chemical structure of Deltasonamide 2 includes a competitive, high-affinity PDEδ inhibitor with a Kd of 385 pM .Chemical Reactions Analysis

Deltasonamide 2 has been used in the development of new proteolysis-targeting chimeras (PROTACs) that efficiently and selectively reduce PDEδ levels in cells through induced proteasomal degradation . The resulting bifunctional degraders direct their targets to the ubiquitin-proteasome system .Physical And Chemical Properties Analysis

Deltasonamide 2 has a molecular weight of 761.27 and a formula of C32H40ClF3N6O6S2 . It appears as a solid, white to off-white substance .Applications De Recherche Scientifique

Cannabinoid Pharmacology and Toxicology : Adams and Martin (1996) discuss the pharmacological effects of cannabinoids and their receptors, providing insights into the therapeutic potential and challenges in developing cannabinoid-derived drugs. This research could be relevant considering Deltasonamide 2 may share pharmacological pathways with cannabinoids (Adams & Martin, 1996).

Antidepressant-like Activity of Endocannabinoids : Gobbi et al. (2005) explore the antidepressant-like effects of URB597, a compound that amplifies endogenous cannabinoids' actions, suggesting the therapeutic potential of manipulating the endocannabinoid system for mood regulation (Gobbi et al., 2005).

Gene Expression Analysis Techniques : Livak and Schmittgen (2001) present methods for analyzing gene expression data, which could be relevant for understanding the genetic and molecular pathways influenced by Deltasonamide 2 or related compounds (Livak & Schmittgen, 2001).

Cannabinoid Receptor Genes : Onaivi, Chakrabarti, and Chaudhuri (1996) delve into the molecular and neurobiological aspects of cannabinoid receptors, which might be pertinent if Deltasonamide 2 interacts with similar pathways (Onaivi, Chakrabarti, & Chaudhuri, 1996).

Monoacylglycerol Lipase and Endocannabinoid Signalling : Labar, Wouters, and Lambert (2010) review the role of monoacylglycerol lipase in regulating endocannabinoid levels, which could be relevant for understanding the biochemical context in which Deltasonamide 2 operates (Labar, Wouters, & Lambert, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The pharmacological inhibition of PDEδ, such as with Deltasonamide 2, is being explored as a new approach to target abnormal Rheb/mTORC1 activation in Tuberous Sclerosis Complex cells . This could potentially lead to new drug therapies for conditions where the Rheb/mTORC1 pathway is hyperactivated .

Propriétés

IUPAC Name |

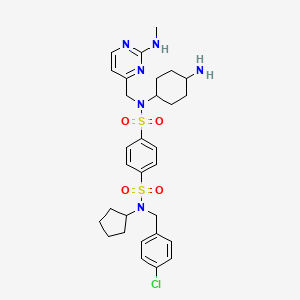

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUVUWIYLENNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltasonamide 2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)

![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)